molecular formula C14H17ClFNO2 B2539455 N-[(5-Chloro-2-fluorophenyl)methyl]-N-(2-hydroxy-2-methylpropyl)prop-2-enamide CAS No. 2411236-51-4

N-[(5-Chloro-2-fluorophenyl)methyl]-N-(2-hydroxy-2-methylpropyl)prop-2-enamide

Cat. No.: B2539455
CAS No.: 2411236-51-4
M. Wt: 285.74
InChI Key: KRMCGQYXLSIXDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(5-Chloro-2-fluorophenyl)methyl]-N-(2-hydroxy-2-methylpropyl)prop-2-enamide is a synthetic organic compound characterized by the presence of a chloro-fluoro-substituted phenyl group, a hydroxy-methylpropyl group, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-Chloro-2-fluorophenyl)methyl]-N-(2-hydroxy-2-methylpropyl)prop-2-enamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 5-chloro-2-fluorobenzyl chloride with 2-hydroxy-2-methylpropan-1-amine to form the intermediate N-[(5-chloro-2-fluorophenyl)methyl]-N-(2-hydroxy-2-methylpropyl)amine.

    Amidation Reaction: The intermediate is then subjected to an amidation reaction with acryloyl chloride under basic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(5-Chloro-2-fluorophenyl)methyl]-N-(2-hydroxy-2-methylpropyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and acetic acid.

    Reduction: LiAlH4, THF (Tetrahydrofuran), and ethanol.

    Substitution: Sodium hydride (NaH), DMF (Dimethylformamide), and various nucleophiles.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[(5-Chloro-2-fluorophenyl)methyl]-N-(2-hydroxy-2-methylpropyl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[(5-Chloro-2-fluorophenyl)methyl]-N-(2-hydroxy-2-methylpropyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-Chloro-2-fluorophenyl)methyl]-N-(2-hydroxy-2-methylpropyl)acetamide
  • N-[(5-Chloro-2-fluorophenyl)methyl]-N-(2-hydroxy-2-methylpropyl)but-2-enamide

Uniqueness

N-[(5-Chloro-2-fluorophenyl)methyl]-N-(2-hydroxy-2-methylpropyl)prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and fluoro substituents on the phenyl ring enhances its potential for selective interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[(5-chloro-2-fluorophenyl)methyl]-N-(2-hydroxy-2-methylpropyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClFNO2/c1-4-13(18)17(9-14(2,3)19)8-10-7-11(15)5-6-12(10)16/h4-7,19H,1,8-9H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRMCGQYXLSIXDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN(CC1=C(C=CC(=C1)Cl)F)C(=O)C=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.